REACTION_CXSMILES
|
[P:1]([OH:5])([OH:4])([O-:3])=[O:2].[K+].[O-2].[Mg+2:8]>O>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Mg+2:8].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Mg+2:8].[Mg+2:8] |f:0.1,2.3,5.6.7.8.9|
|
Name
|
mono-potassium phosphate
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])(O)O.[K+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
fine sand
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The components were then mixed by hand in a container
|
Type
|
CUSTOM
|
Details
|
to obtain a slurry
|
Type
|
WAIT
|
Details
|
to cure for about an hour
|
Type
|
CUSTOM
|
Details
|
Once the slurry coating dried
|
Reaction Time |
1 min |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Mg+2].P(=O)([O-])([O-])[O-].[Mg+2].[Mg+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |